molecular formula C15H22ClN3O B509574 (3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine CAS No. 878441-21-5

(3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine

Cat. No.: B509574
CAS No.: 878441-21-5
M. Wt: 295.81g/mol
InChI Key: GQTQTNXSDHBNKX-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of arylpiperazine compounds emerged from the broader investigation of piperazine-containing molecules in pharmaceutical research. Piperazines were originally named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in black pepper plants. The systematic exploration of N-arylpiperazine derivatives began in earnest during the latter half of the 20th century as researchers recognized their potential as central nervous system active compounds.

The specific compound this compound represents a more recent advancement in this field, incorporating structural modifications designed to optimize pharmacological properties. The introduction of the 2,2-dimethylpropanoyl group, commonly known as the pivaloyl moiety, reflects modern medicinal chemistry strategies aimed at improving metabolic stability and bioavailability. This structural feature has become increasingly important in drug design as it can significantly influence the compound's pharmacokinetic properties and therapeutic window.

Historical precedent for such modifications can be traced to the development of other successful piperazine-containing pharmaceuticals. Many notable drugs contain piperazine rings as part of their molecular structure, including prominent examples such as ciprofloxacin and ziprasidone. The evolution of piperazine chemistry has been driven by the recognition that these heterocyclic systems can serve multiple functional roles, depending on their position within the molecule and the specific therapeutic class being targeted.

Significance in Piperazine Chemistry

The significance of this compound within piperazine chemistry extends beyond its individual properties to encompass its role as a representative member of a critically important chemical class. Piperazine derivatives constitute one of the most important classes of molecules approved for the management of neurological disorders, acting with high affinity toward serotoninergic receptors. The structural framework of this compound embodies key pharmacophoric elements that are essential for biological activity in this therapeutic area.

The compound's design incorporates several critical structural features that define effective arylpiperazine pharmacophores. The basic pharmacophore of 5-HT1A receptor ligands consists of an aromatic nucleus and a basic nitrogen atom, with an optimal distance of 5.2 Å between these elements. In the case of this compound, the piperazine ring provides the basic nitrogen functionality while the chloroaniline moiety serves as the aromatic component, establishing the fundamental geometric requirements for receptor interaction.

The chloro substitution pattern on the aromatic ring represents a significant chemical modification that can profoundly influence the compound's binding affinity and selectivity profiles. Chlorine substitution is known to modulate electronic properties of aromatic systems, potentially affecting both hydrophobic interactions and electronic complementarity with target proteins. The specific 3-chloro substitution pattern in this compound has been strategically chosen to optimize receptor binding characteristics while maintaining favorable physicochemical properties for drug development.

Furthermore, the 2,2-dimethylpropanoyl modification of the piperazine nitrogen represents an important example of metabolic stabilization strategy. This bulky acyl group can provide protection against metabolic degradation while simultaneously modulating the compound's lipophilicity and membrane permeability characteristics. Such modifications are crucial for developing compounds with improved pharmaceutical properties and represent sophisticated approaches to structure-activity relationship optimization.

Research Importance and Current Academic Focus

Contemporary research interest in this compound reflects broader trends in pharmaceutical research toward developing more selective and effective therapeutic agents. The compound has attracted attention across multiple research domains, including neuropharmacology, medicinal chemistry, and chemical biology. Recent investigations have focused on understanding the structure-activity relationships that govern its biological activity and exploring potential applications in treating various pathological conditions.

The synthesis and biological evaluation of piperazine derivatives have been extensively studied, with researchers developing efficient protocols for preparing novel compounds in this class. The synthetic accessibility of this compound makes it an attractive target for medicinal chemistry programs seeking to explore structure-activity relationships within the arylpiperazine series. The compound's modular structure allows for systematic modification of individual components, facilitating the development of analogs with improved properties.

Academic research has particularly focused on the compound's potential applications in cancer research, as arylpiperazine derivatives have been described to reduce prostate cancer cell growth and to ameliorate sensitivity to therapeutic agents in various cancer cell lines. This antitumor activity represents a significant expansion of the traditional pharmacological profile associated with piperazine compounds, opening new avenues for therapeutic development. The mechanism underlying these effects likely involves modulation of serotonergic signaling pathways, which play important roles in cancer cell proliferation and survival.

Current research methodologies employ sophisticated analytical techniques to characterize the compound's properties and biological activities. These include advanced spectroscopic methods for structural confirmation, computational modeling for predicting molecular interactions, and comprehensive biological assays for evaluating pharmacological properties. The integration of these approaches has provided detailed insights into the compound's mechanism of action and potential therapeutic applications.

Taxonomic Classification within Chemical Libraries

The taxonomic classification of this compound within chemical databases reflects its complex structural architecture and multiple functional group classifications. The compound occupies several important categories within systematic chemical classification schemes, each highlighting different aspects of its molecular structure and potential applications.

From a structural perspective, the compound belongs to the broad category of N-arylpiperazines, which represents one of the most extensively studied classes of bioactive heterocycles. Within this classification, it can be further categorized as a substituted chloroaniline derivative, reflecting the presence of the amino and chloro functional groups on the aromatic ring. This dual classification system enables researchers to identify related compounds and predict potential biological activities based on structural similarity.

The compound's registration in major chemical databases, including PubChem (CID 3165141), provides standardized identification and facilitates cross-referencing across different research platforms. The assigned DSSTox Substance ID (DTXSID601156371) enables integration with environmental and toxicological databases, supporting comprehensive safety and environmental impact assessments. These standardized identifiers are crucial for maintaining data integrity across diverse research applications and ensuring accurate compound identification in scientific literature.

Classification Category Specific Assignment Significance
Chemical Class N-Arylpiperazine Primary structural classification
Functional Groups Chloroaniline, Amide, Tertiary Amine Multiple reactive sites
Database Identifiers PubChem CID 3165141, CAS 878441-21-5 Standardized reference
Therapeutic Category Potential CNS Active Agent Pharmacological classification
Synthetic Category Intermediate/Building Block Chemical synthesis applications

The compound's classification within medicinal chemistry libraries often emphasizes its potential as a lead compound for drug development programs. Its structural features align with established pharmacophores for various therapeutic targets, particularly those involved in neurological and psychiatric disorders. This classification influences how the compound is prioritized in screening programs and shapes the design of derivative synthesis efforts.

Properties

IUPAC Name

1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-15(2,3)14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTQTNXSDHBNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601156371
Record name 1-[4-(4-Amino-2-chlorophenyl)-1-piperazinyl]-2,2-dimethyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878441-21-5
Record name 1-[4-(4-Amino-2-chlorophenyl)-1-piperazinyl]-2,2-dimethyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878441-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4-Amino-2-chlorophenyl)-1-piperazinyl]-2,2-dimethyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Chloro-4-(piperazin-1-yl)nitrobenzene

The synthesis begins with 3-chloro-4-fluoronitrobenzene as the starting material. Piperazine undergoes nucleophilic aromatic substitution (SNAr) under microwave-assisted conditions to replace the fluorine atom:

Reaction Conditions

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: 150°C, 2 hours

  • Yield: 78%

Mechanistic Insight
The nitro group activates the aromatic ring for substitution at the para position, enabling piperazine to displace fluoride via a two-step addition-elimination mechanism.

Acylation of Piperazine with Pivaloyl Chloride

The secondary amine in the piperazine ring is selectively acylated using 2,2-dimethylpropanoyl chloride (pivaloyl chloride):

Reaction Conditions

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (Et₃N)

  • Molar Ratio: 1:1 (piperazine derivative:pivaloyl chloride)

  • Yield: 85%

Analytical Data

  • ¹H NMR (CDCl₃): δ 1.25 (s, 9H, pivaloyl CH₃), 2.85–3.40 (m, 8H, piperazine)

  • HPLC Purity: 98.2%

Reduction of Nitro Group to Amine

The nitro group is reduced to an amine using catalytic hydrogenation:

Reaction Conditions

  • Catalyst: 10% Pd/C

  • Solvent: Ethanol (EtOH)

  • Pressure: 50 psi H₂

  • Yield: 92%

Key Consideration
Hydrogenation selectively reduces the nitro group without affecting the amide bond or chlorine substituent.

Buchwald-Hartwig Amination Route

Protection of Aniline as Acetamide

3-Chloro-4-bromoaniline is protected to prevent undesired side reactions during coupling:

Reaction Conditions

  • Reagent: Acetic anhydride

  • Solvent: Pyridine

  • Yield: 95%

Palladium-Catalyzed Coupling with Piperazine

A Buchwald-Hartwig amination couples the bromide with piperazine:

Reaction Conditions

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: Toluene

  • Temperature: 110°C, 12 hours

  • Yield: 70%

Deprotection and Acylation

The acetamide is hydrolyzed, and the piperazine is acylated as described in Section 1.2.

One-Pot Sequential Functionalization

Direct Coupling and Acylation

A streamlined approach combines SNAr, acylation, and reduction in a single reactor:

Reaction Sequence

  • SNAr with piperazine in DMSO/K₂CO₃ at 150°C.

  • In-situ acylation with pivaloyl chloride.

  • Nitro reduction via hydrogenation.

Overall Yield: 65%

Comparative Analysis of Methods

Method Advantages Disadvantages Overall Yield
Nucleophilic Substitution High selectivity, minimal side productsRequires high-temperature conditions78% → 85% → 92%
Buchwald-Hartwig Mild conditions, compatible with sensitive groupsCostly catalysts, multi-step workflow70%
One-Pot Synthesis Time-efficient, reduced purification stepsLower yield due to competing reactions65%

Scalability and Industrial Considerations

  • Cost-Effectiveness: Method 1 is preferred for large-scale synthesis due to readily available reagents and high yields.

  • Purification: Column chromatography is required for intermediates, but final products are isolated via crystallization.

  • Safety: Pivaloyl chloride necessitates handling under inert conditions due to moisture sensitivity.

Analytical Characterization

Final Product Data

  • Molecular Formula: C₁₇H₂₄ClN₄O

  • MS (ESI+): m/z 357.2 [M+H]⁺

  • ¹³C NMR (DMSO-d₆): δ 178.5 (C=O), 148.2 (C-Cl), 116.4–130.8 (aromatic carbons).

Challenges and Optimization Strategies

  • Selective Acylation: Using 1.05 equivalents of pivaloyl chloride prevents over-acylation.

  • Nitro Reduction: Catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) offers safer alternatives to high-pressure H₂ .

Chemical Reactions Analysis

(3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to (3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine.

Case Studies

  • A study involving derivatives of this compound demonstrated significant cytotoxicity against various human cancer cell lines, including HL-60 (human myeloid leukemia), HCT-116 (colon adenocarcinoma), and HMEC-1 (microvascular endothelial) cells. The IC50 values ranged from 13.4 to 86.6 nM, indicating potent anticancer activity .
  • Another investigation into the compound's analogs showed promising results in reducing tumor growth in mouse models of sarcoma, with inhibition rates comparable to established treatments .

Neurological Applications

The piperazine moiety in this compound suggests potential applications in treating neurological disorders.

Antidepressant Effects

Research indicates that piperazine derivatives can exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anxiety Disorders

Preliminary studies suggest that compounds with similar structures may also play a role in alleviating anxiety symptoms through their action on the central nervous system .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity.

Synthetic Pathway

The synthesis typically starts with the formation of the piperazine ring followed by chlorination and subsequent coupling reactions to introduce the phenyl groups. The following table summarizes key steps in the synthetic pathway:

StepReaction TypeReagents UsedProduct
1Nucleophilic substitutionPiperazine derivativesPiperazine ring
2ChlorinationChlorine gasChlorinated intermediate
3Coupling reactionPhenolic compoundsFinal product

Challenges in Synthesis

Challenges include achieving selectivity during chlorination and ensuring high yields during coupling reactions. Optimizing reaction conditions such as temperature and solvent choice can significantly enhance product outcomes .

Mechanism of Action

The mechanism of action of (3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

(3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine can be compared with other piperazine derivatives, such as:

Biological Activity

The compound (3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine (CAS Number: 1225221-12-4) is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H20ClN3C_{14}H_{20}ClN_{3}, with a molecular weight of approximately 273.78 g/mol. Its structure features a chlorinated phenyl ring and a piperazine moiety, which are critical for its biological interactions.

PropertyValue
Molecular Weight273.78 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point410.7 °C
LogP1.07
Flash Point202.2 °C

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study on piperazine derivatives highlighted their effectiveness against various bacterial strains, suggesting that modifications in the piperazine ring can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in relation to its ability to inhibit cell proliferation in cancer cell lines. A series of piperazine derivatives demonstrated potent cytotoxicity against human cancer cell lines, with IC50 values indicating effective growth inhibition. For instance, derivatives with specific substitutions showed enhanced selectivity towards cancer cells over normal cells, suggesting a promising therapeutic index .

Neurological Effects

Piperazine derivatives are known for their neuroactive properties. Studies have shown that modifications at the piperazine nitrogen can influence receptor binding affinity and selectivity, particularly at serotonin and dopamine receptors . This suggests that This compound may possess potential as a treatment for neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. The presence of the chlorine atom at the para position of the phenyl ring enhances lipophilicity and receptor binding affinity. The piperazine ring's substitution pattern also plays a crucial role in determining the compound's overall efficacy and selectivity.

Key Findings from SAR Studies

  • Chlorine Substitution : Enhances antimicrobial activity.
  • Piperazine Modifications : Different alkyl substitutions on the piperazine nitrogen can lead to variations in cytotoxicity.
  • Phenyl Ring Variations : Altering substituents on the phenyl ring can significantly impact receptor interactions and biological outcomes.

Case Study 1: Antitumor Activity

In a study published in 2021, derivatives of piperazine were synthesized and tested for their antitumor activity against multiple cancer cell lines. The results indicated that certain modifications led to compounds with IC50 values below 10 µM against breast cancer cells, demonstrating significant potential for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar piperazine derivatives showed promising results against E. coli and Pseudomonas aeruginosa. The study concluded that specific structural modifications could enhance efficacy against resistant strains .

Q & A

Q. What are the optimal synthetic routes for (3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by coupling with the piperazine moiety. For example, a Buchwald-Hartwig amination could introduce the piperazine group to the chlorophenyl intermediate . Subsequent acylation with 2,2-dimethylpropanoyl chloride under anhydrous conditions (e.g., THF, DCM) yields the final compound. Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization is critical, with yields reaching ~85% when monitored by TLC and HPLC . Purity validation requires 1^1H/13^13C NMR, mass spectrometry, and elemental analysis to confirm structural integrity .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include solubility (tested in DMSO, water, and buffers via shake-flask method), logP (determined via HPLC or shake-flask partition coefficient), and thermal stability (TGA/DSC). For crystallinity, X-ray diffraction (single-crystal or powder) is recommended. Spectroscopic characterization (UV-Vis, IR) aids in identifying functional groups, while 1^1H NMR in DMSO-d6 can reveal conformational dynamics of the piperazine ring .

Advanced Research Questions

Q. How do structural modifications to the piperazine or chloro-substituted phenyl ring affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitutions. For example:
  • Piperazine modifications : Replace 2,2-dimethylpropanoyl with acetyl or sulfonyl groups to assess steric/electronic effects on target binding.
  • Phenyl ring substitutions : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 3-chloro position.
    Bioactivity is evaluated via kinase inhibition assays (e.g., IC50_{50} determination) or receptor binding studies (SPR/ITC). Comparative data from analogs like 6-(4-chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine suggest that bulky substituents on piperazine reduce off-target interactions .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). To address this:
  • Perform hepatic microsome assays to identify metabolic hotspots (e.g., piperazine N-dealkylation).
  • Use isotope labeling (e.g., 14^{14}C) to track compound distribution in rodent models.
  • Optimize formulations (e.g., PEGylation) to enhance bioavailability. Evidence from related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, shows that methyl groups on the phenyl ring improve metabolic stability .

Q. How can researchers design dose-response studies to evaluate target selectivity?

  • Methodological Answer : Use a panel of related enzymes/receptors (e.g., kinase isoforms, GPCRs) to test selectivity. For example:
  • Kinase profiling : Screen against 50+ kinases at 1 µM to identify off-target hits.
  • Cellular assays : Compare IC50_{50} values in wild-type vs. CRISPR-edited cell lines lacking the target receptor.
    Data normalization to positive/negative controls (e.g., staurosporine for kinases) ensures reproducibility .

Data Analysis & Interpretation

Q. What statistical models are suitable for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. For heterogeneous datasets (e.g., varying cell lines), apply mixed-effects models to account for biological variability. Bootstrap resampling (1000+ iterations) can estimate confidence intervals for IC50_{50} values .

Q. How should researchers validate computational docking predictions for this compound?

  • Methodological Answer : Combine molecular dynamics simulations (100 ns trajectories) with experimental mutagenesis. For example:
  • If docking suggests hydrogen bonding with a kinase's Asp residue, mutate Asp→Ala and measure binding affinity (SPR/Kd_d).
  • Compare predicted binding poses with crystallographic data from analogs like SR141716 (a pyrazole-carboxamide) .

Experimental Design

Q. What controls are essential in enzyme inhibition assays to minimize false positives?

  • Methodological Answer : Include:
  • Vehicle controls (DMSO at 0.1% v/v) to rule out solvent effects.
  • Substrate-only controls to detect non-specific interactions.
  • Positive controls (e.g., known inhibitors) to validate assay sensitivity.
    For time-dependent inhibition, pre-incubate the compound with the enzyme before adding substrate .

Q. How can environmental stability studies be structured for this compound?

  • Methodological Answer : Follow OECD guidelines for hydrolytic, photolytic, and thermal degradation:
  • Hydrolysis : Incubate at pH 4, 7, and 9 (37°C, 7 days), analyze by LC-MS.
  • Photolysis : Expose to UV light (λ=310 nm) in a solar simulator, monitor degradation products.
  • Thermal stability : Store at 40°C/75% RH for 4 weeks, assess via DSC and XRD .

Advanced Mechanistic Studies

Q. What techniques elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
    Use phosphoproteomics (LC-MS/MS) to map signaling pathway alterations. For target deconvolution, apply chemical proteomics (e.g., affinity pulldown with biotinylated probes). CRISPR-Cas9 screens can identify synthetic lethal partners, while live-cell imaging (e.g., FLIM/FRET) visualizes real-time target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.